5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H12Cl2O4S and its molecular weight is 299.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Impurities in Pharmaceuticals
Research on the synthesis and impurities of pharmaceuticals, particularly proton pump inhibitors such as omeprazole, involves complex sulfonyl chlorides similar to 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride. A review highlighted novel methods for omeprazole synthesis, emphasizing the study of pharmaceutical impurities. The novel synthesis process for these impurities aims for improved yield and simplicity, suggesting the role of sulfonyl chloride derivatives in developing standards for pharmaceutical impurities (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Role in Organic Synthesis
Sulfonyl chlorides, such as the mentioned chemical, are crucial intermediates in organic synthesis, particularly in introducing sulfonyl functional groups. The review by Hélène Chachignon et al. on the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) outlines its application in forming various bonds in organic compounds. This indicates the versatility of sulfonyl chlorides in synthesizing complex organic molecules with potential pharmacological applications (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).
Development of Supramolecular Structures
Sulfonyl chloride derivatives play a role in developing supramolecular structures for various applications, including polymer processing and nanotechnology. The study of benzene-1,3,5-tricarboxamide by S. Cantekin, T. D. de Greef, & A. Palmans demonstrates the importance of such compounds in self-assembly processes, leading to one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This highlights the potential of sulfonyl chloride derivatives in materials science and engineering (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (27974) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions .
Properties
IUPAC Name |
5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDLOWCJGUEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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